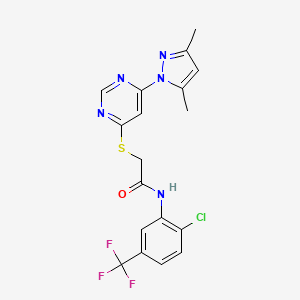
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15ClF3N5OS and its molecular weight is 441.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H19ClF3N5O3S, with a molecular weight of 501.9 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and metabolic stability .
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClF3N5O3S |
| Molecular Weight | 501.9 g/mol |
| CAS Number | 852171-36-9 |
The compound's mechanism of action is primarily linked to its interaction with specific biological targets, including enzymes involved in inflammatory pathways. The presence of the trifluoromethyl group enhances its binding affinity to these targets, potentially leading to increased efficacy as an anti-inflammatory or analgesic agent .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibition of certain enzymes related to pain and inflammation. For instance, it has been shown to inhibit mPGES-1 (microsomal prostaglandin E synthase-1) with an IC50 value in the low nanomolar range, suggesting strong potential for therapeutic applications in conditions like rheumatoid arthritis .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a controlled study involving rodent models, the compound demonstrated significant anti-inflammatory effects compared to standard treatments. The study reported a reduction in paw edema by approximately 60% at a dosage of 10 mg/kg, indicating its potential as a novel anti-inflammatory agent.
Case Study 2: Pain Management
Another study evaluated the analgesic properties of the compound using thermal hyperalgesia models. Results indicated that the compound provided significant pain relief, with an effective dose (ED50) of 36.7 mg/kg, showcasing its potential utility in pain management therapies .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure significantly influence biological activity. The incorporation of the trifluoromethyl group at the para-position of the aromatic ring enhances potency and selectivity against specific targets. Additionally, variations in the side chain structures have been shown to affect both solubility and bioavailability, critical factors for therapeutic effectiveness .
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increased potency and metabolic stability |
| Side Chain Variations | Affected solubility and bioavailability |
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-10-5-11(2)27(26-10)15-7-17(24-9-23-15)29-8-16(28)25-14-6-12(18(20,21)22)3-4-13(14)19/h3-7,9H,8H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXQYZRDSLFQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














